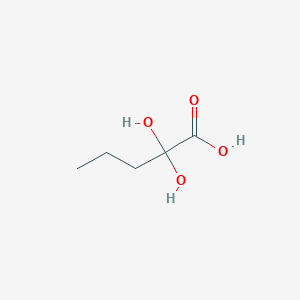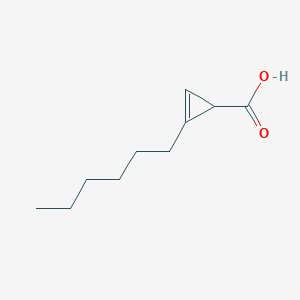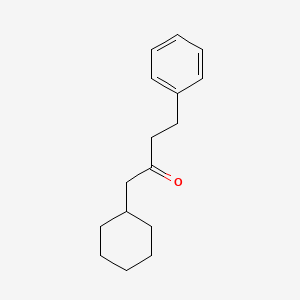
1-Cyclohexyl-4-phenylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-4-phenylbutan-2-one is an organic compound with the molecular formula C16H22O It features a cyclohexyl group and a phenyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-phenylbutan-2-one can be synthesized through multiple-step organic synthesis. One common method involves the Friedel-Crafts acylation of cyclohexylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexyl-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, including its effects on biological systems.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-4-phenylbutan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and functions.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-butanone: Similar structure but lacks the cyclohexyl group.
Cyclohexylbenzene: Similar structure but lacks the butanone backbone.
4-Phenylbutan-2-one: Similar structure but lacks the cyclohexyl group.
Uniqueness: 1-Cyclohexyl-4-phenylbutan-2-one is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
402576-71-0 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
1-cyclohexyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C16H22O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2 |
InChI-Schlüssel |
RICNPDGXCLVMLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC(=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



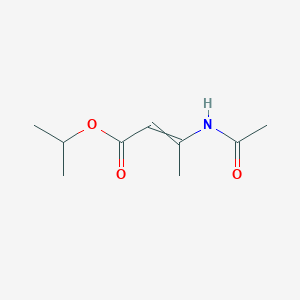
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)

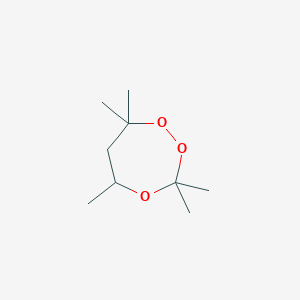
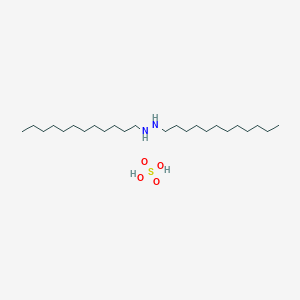
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
![N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine](/img/structure/B14258501.png)
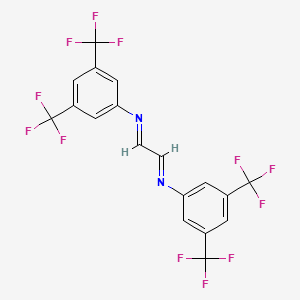
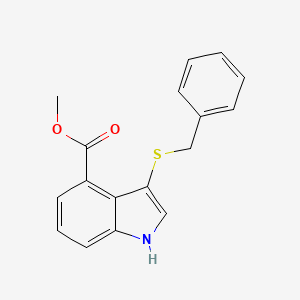

![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
